4-(2-Cyclopropylethoxy)aniline
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Overview
Description
4-(2-Cyclopropylethoxy)aniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, where the aniline ring is substituted with a 2-cyclopropylethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropylethoxy)aniline typically involves the reaction of 4-nitrophenol with 2-cyclopropylethanol to form 4-(2-cyclopropylethoxy)nitrobenzene, which is then reduced to this compound. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopropylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.
Scientific Research Applications
4-(2-Cyclopropylethoxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of dyes, polymers, and other materials
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropylethoxy)aniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific compound being developed and its intended use .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, used widely in the chemical industry.
4-Methoxyaniline: Similar structure with a methoxy group instead of a cyclopropylethoxy group.
4-Ethoxyaniline: Similar structure with an ethoxy group instead of a cyclopropylethoxy group.
Uniqueness
4-(2-Cyclopropylethoxy)aniline is unique due to the presence of the cyclopropylethoxy group, which can impart different chemical and physical properties compared to other aniline derivatives. This uniqueness can be exploited in the development of new materials and pharmaceuticals with specific desired properties .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-(2-cyclopropylethoxy)aniline |
InChI |
InChI=1S/C11H15NO/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9/h3-6,9H,1-2,7-8,12H2 |
InChI Key |
RMQPLRJVKOKFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCOC2=CC=C(C=C2)N |
Origin of Product |
United States |
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